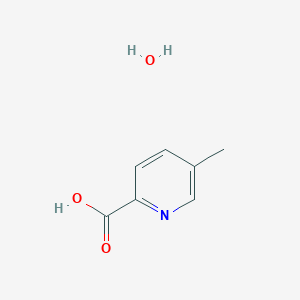

5-Methylpicolinic acid hydrate

説明

Structure

2D Structure

3D Structure of Parent

特性

IUPAC Name |

5-methylpyridine-2-carboxylic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2.H2O/c1-5-2-3-6(7(9)10)8-4-5;/h2-4H,1H3,(H,9,10);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLVGPXMAZOSNRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1588441-37-5 | |

| Record name | 2-Pyridinecarboxylic acid, 5-methyl-, hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1588441-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis and Derivatization Methodologies for 5 Methylpicolinic Acid Hydrate

Established Synthetic Routes for 5-Methylpicolinic Acid and its Hydrate (B1144303)

The synthesis of 5-Methylpicolinic acid and its hydrated form can be achieved through several established chemical pathways. These routes often involve the modification of a pre-existing pyridine (B92270) ring system to introduce the required methyl and carboxylic acid functional groups.

Methylation of Picolinic Acid Approaches

The direct methylation of picolinic acid is a potential route to synthesize 5-Methylpicolinic acid. This approach involves the introduction of a methyl group onto the pyridine ring of picolinic acid. While direct methylation of the pyridine ring can be challenging due to the ring's electron-deficient nature, certain methods can be employed. One such method is the enzymatic methylation of picolinic acid. For instance, a homarine-synthesizing enzyme isolated from the turban shell (Batillus cornutus) has been shown to catalyze the methylation of picolinic acid using S-adenosyl-L-methionine as the methyl donor. nih.gov This enzymatic approach offers high regioselectivity under mild conditions.

Chemical methylation methods, such as using methyl iodide or dimethyl sulfate (B86663) under alkaline conditions, are also utilized for methylating picolinic acid derivatives. However, these methods can sometimes lead to a mixture of methylated products, including methylation at the pyridine nitrogen, which would necessitate purification steps. Another approach involves the Friedel-Crafts alkylation of a picolinic acid ester, where a methyl group can be introduced using a methyl halide and a Lewis acid catalyst like aluminum trichloride.

Carboxylation Reactions in Synthetic Pathways

An alternative and common strategy for synthesizing 5-Methylpicolinic acid involves the carboxylation of a methylated pyridine precursor, such as 3-picoline (3-methylpyridine). This can be achieved through various oxidation reactions where the methyl group at the 3-position is converted into a carboxylic acid group. However, for the synthesis of 5-Methylpicolinic acid, the starting material would need to be 3,5-lutidine (3,5-dimethylpyridine), where one of the methyl groups is selectively oxidized to a carboxylic acid.

A more direct carboxylation approach involves the use of organometallic intermediates. For example, a substituted pyridine can be lithiated at the desired position, followed by quenching with carbon dioxide to introduce the carboxylic acid group. The regioselectivity of the lithiation is directed by the substituents already present on the pyridine ring.

Synthesis of Related Substituted Picolinic Acids

The synthesis of various substituted picolinic acids provides a broader context for the methodologies applicable to 5-Methylpicolinic acid. A range of synthetic strategies has been developed to access these valuable compounds.

One notable method is the biocatalytic synthesis of picolinic acids from substituted 2-aminophenols. Resting cells of Escherichia coli harboring the genes for 2-aminophenol (B121084) 1,6-dioxygenase have been used to convert 6-amino-m-cresol to 5-methylpicolinic acid with high yields. oup.com This process involves the enzymatic cleavage of the aromatic ring of the aminophenol, which then spontaneously rearranges to form the corresponding picolinic acid. oup.com

Chemical methods for synthesizing substituted picolinic acids are also diverse. For instance, 3-substituted picolinic acids can be synthesized via a decarboxylative cross-coupling reaction. acs.org This protocol utilizes stable picolinate (B1231196) salts which are coupled with (hetero)aryl halides in the presence of copper and palladium catalysts. acs.org Furthermore, aminopicolinic acids have been synthesized through multi-step reaction sequences involving nitration of picolinic acid N-oxide, followed by reduction. umsl.edu The synthesis of more complex derivatives, such as 6-phenylacetylene picolinic acid, has been achieved through the biotransformation of diphenylacetylene (B1204595) by toluene-degrading bacteria. nih.gov

The following table summarizes some examples of synthetic methods for substituted picolinic acids:

| Starting Material | Reagents/Catalyst | Product | Yield | Reference |

| 6-amino-m-cresol | E. coli with 2-aminophenol 1,6-dioxygenase | 5-Methylpicolinic acid | >90% | oup.com |

| 3-substituted picolinate salts | (Hetero)aryl halides, Cu₂O, Pd(1,5-cyclooctadiene)Cl₂ | 3-substituted 2-(hetero)arylpyridines | Up to 96% | acs.org |

| Picolinic acid N-oxide | H₂SO₄, fuming HNO₃, then catalytic hydrogenation | 4-Aminopicolinic acid | Not specified | umsl.edu |

| Diphenylacetylene | Acinetobacter sp. | 6-Phenylacetylene picolinic acid | Not specified | nih.gov |

Preparation of Salts and Analogues (e.g., Hydrochloride)

The preparation of salts of 5-Methylpicolinic acid, such as its hydrochloride salt, is a straightforward process. Typically, this involves treating a solution of 5-Methylpicolinic acid with hydrochloric acid. The resulting salt can then be isolated by crystallization. For example, the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide is produced by hydrogenating picolinic acid-2,6-xylidide in the presence of hydrochloric acid. google.com Similarly, the preparation of potassium carboxylate salts of picolinic acid derivatives can be achieved by reacting the carboxylic acid with potassium tert-butoxide in ethanol (B145695). acs.org The formation of such salts is often a key step in purification or in modifying the compound's physical properties, such as solubility.

Novel Synthetic Approaches and Optimization Strategies

Ongoing research in organic synthesis continues to provide new and improved methods for the preparation of compounds like 5-Methylpicolinic acid. These novel approaches often focus on improving efficiency, reducing environmental impact, and accessing specific stereoisomers.

Optimization of existing synthetic routes is also a critical aspect. For instance, in amidation reactions involving carboxylic acids, the reaction conditions such as solvent, temperature, and the concentration of coupling reagents are optimized to achieve high yields and purity of the desired amide product. analis.com.my Microwave-assisted synthesis has also emerged as a time-efficient alternative to conventional heating, often leading to reduced reaction times and minimized side product formation.

Chiral Synthesis Techniques for Stereoisomers

It is important to note that 5-Methylpicolinic acid itself is an achiral molecule and therefore does not have stereoisomers. However, the principles of chiral synthesis are highly relevant for the preparation of chiral derivatives of 5-Methylpicolinic acid or related chiral picolinic acid structures.

Asymmetric synthesis aims to create a specific stereoisomer of a chiral molecule. uou.ac.intcichemicals.com This can be achieved through several strategies, including the use of a chiral pool (starting from a readily available chiral molecule), the use of chiral auxiliaries, or asymmetric catalysis. tcichemicals.com Chiral auxiliaries are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction, and are subsequently removed. tcichemicals.com

In the context of picolinic acid derivatives, chiral synthesis techniques can be applied to create enantiomerically pure compounds. For example, the asymmetric synthesis of all four stereoisomers of 1-amino-3-hydroxy-cyclopentane-1-carboxylic acid has been achieved using a chiral glycine (B1666218) equivalent. jagiellonskiecentruminnowacji.pl While not directly involving 5-Methylpicolinic acid, this demonstrates how chiral auxiliaries can be used to control stereochemistry in the synthesis of complex amino acids. The development of novel chiral syntheses for intermediates used in the production of pharmaceuticals is an active area of research. google.com

Enzymatic Synthesis Pathways

The enzymatic synthesis of 5-methylpicolinic acid offers a biocatalytic route to this compound, often leveraging whole-cell systems or isolated enzymes. One prominent method involves the use of catechol 2,3-dioxygenase (C23O). In this pathway, an Escherichia coli transformant that expresses the C23O enzyme from Pseudomonas putida is utilized as a catalyst. This enzyme facilitates the conversion of 4-methylcatechol (B155104) to 5-methylpicolinic acid with a reported yield of 54%. tandfonline.com The process begins with the enzymatic cleavage of the catechol ring to form 2-hydroxymuconic ε-semialdehyde (HMS), which then undergoes a non-enzymatic cyclization in the presence of ammonia (B1221849) to yield the final picolinic acid derivative. tandfonline.com

Another effective enzymatic strategy employs 2-aminophenol 1,6-dioxygenase. Resting cells of Escherichia coli DH5α, which harbor the genes for this enzyme, can convert 6-amino-m-cresol to 5-methylpicolinic acid with a high yield, exceeding 90%. oup.com In this process, the enzyme catalyzes the ring cleavage of the aminophenol substrate, and the resulting ring fission products spontaneously convert into the corresponding picolinic acid. oup.com This method provides a convenient and high-yield approach for synthesizing substituted picolinic acids from their corresponding aminophenols. oup.com

| Enzyme | Substrate | Product | Yield |

| Catechol 2,3-dioxygenase | 4-Methylcatechol | 5-Methylpicolinic acid | 54% tandfonline.com |

| 2-Aminophenol 1,6-dioxygenase | 6-Amino-m-cresol | 5-Methylpicolinic acid | >90% oup.com |

Derivatization for Enhanced Functionality and Research Applications

The pyridine ring of 5-methylpicolinic acid can be functionalized to create derivatives with altered properties. For instance, the methyl group at the 5-position can be oxidized to a formyl group using oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions, yielding 5-formylpicolinic acid. This derivative is valuable in research due to its bifunctional nature, possessing both a carboxylic acid and a formyl group, which allows for diverse reactivity, including condensation reactions.

Further modifications can introduce other functional groups to the pyridine ring. For example, bromination of the pyridine ring can be achieved, leading to compounds like 4-bromo-5-methylpicolinic acid. americanelements.com Additionally, the introduction of a methoxy (B1213986) group can result in derivatives such as 4-methoxy-5-methylpyridine-2-carboxylic acid hydrochloride. These functionalized derivatives serve as building blocks in the synthesis of more complex molecules, including pharmaceutical agents.

The carboxyl group of 5-methylpicolinic acid is a key site for modifications, often to facilitate its use in analytical techniques or to create new chemical entities. One common modification is esterification. For example, picolinyl ester derivatization can be performed on hydroxyl-containing molecules, such as hydroxysteroids, using picolinic acid in a one-step procedure to enhance sensitivity in liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS/MS). researchgate.net

The carboxyl group can also be converted into an acyl chloride, which is a more reactive intermediate. For instance, starting with 5-methylpicolinic acid, it can be converted to its corresponding acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂). This acyl chloride can then undergo further reactions, such as a malonate condensation, to introduce new functional groups. Reduction of the carboxylic acid group to an alcohol or aldehyde is another possible modification, achievable with reducing agents like lithium aluminum hydride or sodium borohydride.

5-Methylpicolinic acid and its derivatives can be used to synthesize conjugates and pro-ligands for various applications, particularly in coordination chemistry and medicinal research. The picolinic acid moiety is a well-established ligand for metal ions. For example, it can be incorporated into larger molecular scaffolds to create hexadentate ligands. These ligands, such as picolinic acid-appended bispidines, are designed to form stable chelates with metal ions like Cu(II), Ni(II), Zn(II), Co(II), and Ga(III). nih.govresearchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Studies (IR, Raman)

Vibrational spectroscopy is a powerful tool for identifying the functional groups and probing the intermolecular interactions within the crystalline structure of 5-Methylpicolinic acid hydrate (B1144303). Both IR and Raman spectroscopy offer complementary information based on the different physical principles of molecular vibration excitation: change in dipole moment for IR and change in polarizability for Raman. researchgate.net The presence of the water molecule of hydration is expected to significantly influence the spectra, particularly in the O-H stretching region, due to extensive hydrogen bonding. researchgate.net

While a complete experimental spectrum for 5-Methylpicolinic acid hydrate is not publicly available, characteristic vibrational frequencies can be assigned based on extensive studies of picolinic acid and its substituted derivatives. academicjournals.orgscribd.comresearchgate.netresearchgate.net The key vibrational modes are associated with the carboxylic acid group, the pyridine (B92270) ring, the methyl substituent, and the water of hydration. The formation of hydrogen bonds, particularly involving the carboxylic acid proton, the pyridine nitrogen, and the water molecule, can lead to significant broadening and shifting of specific bands. researchgate.net

A table of expected characteristic bands, compiled from analyses of related compounds, is presented below.

Table 1: Assignment of Characteristic Vibrational Bands for this compound (Inferred from Analogous Compounds)

| Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Assignment | Notes |

|---|---|---|---|---|

| 3500 - 3200 | Strong, Broad | Medium | ν(O-H) from H₂O | Stretching vibration of the water of hydration, typically broad due to hydrogen bonding. nih.gov |

| 3200 - 2500 | Strong, Very Broad | Weak | ν(O-H) from COOH | Carboxylic acid O-H stretch, very broad due to strong intermolecular hydrogen bonding. researchgate.net |

| ~3050 | Medium | Medium | ν(C-H) aromatic | Stretching vibrations of the C-H bonds on the pyridine ring. |

| ~2950 | Medium | Medium | ν(C-H) methyl | Stretching vibrations of the methyl group C-H bonds. |

| 1710 - 1680 | Very Strong | Medium | ν(C=O) | Carbonyl stretch of the carboxylic acid. Position is sensitive to hydrogen bonding. |

| 1615 - 1560 | Strong | Strong | ν(C=C), ν(C=N) | Pyridine ring stretching vibrations. researchgate.net |

| 1440 - 1395 | Medium | Weak | δ(O-H) | In-plane bending of the carboxylic acid OH group. |

| ~1300 | Strong | Medium | Coupled ν(C-O) and δ(O-H) | A characteristic coupled mode for carboxylic acid dimers. |

Note: This table is a representation of expected values based on data from related picolinic acid derivatives. researchgate.netresearchgate.netresearchgate.netnih.gov ν = stretching, δ = bending.

Vibrational data provides crucial clues about the solid-state conformation of this compound. The frequency of the carbonyl (C=O) stretching band is particularly sensitive to its environment. In the solid state, the water molecule can act as a bridge, forming hydrogen bonds with both the carboxylic acid group of one molecule and the pyridine nitrogen of a neighboring molecule. This extensive hydrogen-bonding network, similar to that observed in other hydrated picolinic acid derivatives, would result in a significant red-shift (lowering of frequency) of both the O-H and C=O stretching vibrations compared to the gas phase or a non-polar solution. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for confirming the molecular structure of this compound by providing information about the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum provides a definitive fingerprint for the molecule. For this compound, one would expect to observe signals for the three distinct aromatic protons on the pyridine ring, a signal for the methyl group protons, and a broad, exchangeable signal for the acidic proton and the water molecule. The chemical shifts and coupling patterns of the aromatic protons are diagnostic for the 1, 2, 5-substitution pattern of the pyridine ring. Computational studies on related substituted picolinic acids serve as a guide for predicting these chemical shifts. academicjournals.orgrdd.edu.iq

Table 2: Expected ¹H NMR Chemical Shifts (in DMSO-d₆)

| Proton | Expected δ (ppm) | Multiplicity | Notes |

|---|---|---|---|

| H-3 | ~8.0 | d | Doublet due to coupling with H-4. |

| H-4 | ~7.8 | dd | Doublet of doublets due to coupling with H-3 and H-6. |

| H-6 | ~8.5 | d | Expected to be the most downfield aromatic proton due to proximity to the carboxylic acid and ring nitrogen. rdd.edu.iq |

| -CH₃ | ~2.4 | s | Singlet signal for the methyl group protons. |

Note: These are predicted values based on known substituent effects on the pyridine ring. academicjournals.orgrdd.edu.iq δ = chemical shift, d = doublet, dd = doublet of doublets, s = singlet, br = broad.

The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to the six carbon atoms of the pyridine ring and the single methyl carbon. The carbonyl carbon of the carboxylic acid is typically found at the most downfield position. The chemical shifts of the ring carbons are influenced by the electronic effects of both the electron-donating methyl group and the electron-withdrawing carboxylic acid group. academicjournals.org The presence of a plane of symmetry would reduce the number of signals, but none exists in this molecule, so all seven carbons should be unique. bhu.ac.in

Table 3: Expected ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Carbon | Expected δ (ppm) | Notes |

|---|---|---|

| C-2 | ~150 | Attached to the carboxylic acid group. |

| C-3 | ~138 | Aromatic CH. |

| C-4 | ~125 | Aromatic CH. |

| C-5 | ~148 | Attached to the methyl group. Shielding/de-shielding effects from the substituent are significant. academicjournals.org |

| C-6 | ~152 | Aromatic CH adjacent to the nitrogen atom. |

| -COOH | ~167 | Carbonyl carbon, typically in the 165-175 ppm range for aromatic acids. |

Note: These are predicted values based on known substituent effects and data from analogous compounds. academicjournals.orgbhu.ac.in

In solution, 5-Methylpicolinic acid can exhibit conformational dynamics, primarily involving rotation around the single bond connecting the carboxylic acid group to the pyridine ring (the C2-C(OOH) bond). dergipark.org.tr This rotation gives rise to two principal planar conformers: a trans-conformer, where the carbonyl oxygen points away from the ring nitrogen, and a cis-conformer, where it points towards the nitrogen. Computational studies on the parent picolinic acid have shown that the trans-conformer is generally more stable. dergipark.org.tr

NMR spectroscopy is an excellent method for studying such conformational equilibria in solution. auremn.org.br The equilibrium can be influenced by factors such as solvent polarity and temperature. For example, changes in the chemical shifts of the protons closest to the carboxylic acid group (especially H-3 and H-6) with different solvents could indicate a shift in the conformational preference. Advanced NMR experiments, such as Nuclear Overhauser Effect (NOE) spectroscopy, could potentially provide direct evidence for the proximity of certain protons to the carboxylic acid group in the dominant conformer.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) and its high-resolution counterpart (HRMS) are fundamental techniques for the characterization of 5-Methylpicolinic acid, providing precise information on its molecular weight and elemental composition. In mass spectrometry, the molecule is ionized and the resulting ions are separated based on their mass-to-charge ratio (m/z). For 5-Methylpicolinic acid (C₇H₇NO₂), the nominal mass is 137 g/mol . nih.gov

High-Resolution Mass Spectrometry (HRMS) elevates this analysis by measuring the m/z ratio to several decimal places, allowing for the determination of the exact mass. bioanalysis-zone.com This precision is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. bioanalysis-zone.com The calculated monoisotopic mass of the neutral 5-Methylpicolinic acid molecule is 137.047678466 Da. nih.gov

In practice, different ionization techniques can be employed. Electron ionization (EI) is often used in conjunction with Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov For analyses involving Liquid Chromatography (LC), electrospray ionization (ESI) is common. In positive-ion mode ESI-MS, 5-Methylpicolinic acid and its derivatives typically exhibit a predominant protonated molecule, [M+H]⁺. researchgate.net This would appear at an m/z corresponding to the mass of the neutral molecule plus the mass of a proton.

The table below summarizes the expected exact masses for common ions of this compound observed in HRMS.

| Ion Formula | Ion Type | Calculated m/z |

| [C₇H₈NO₂]⁺ | Protonated Molecule [M+H]⁺ | 138.0550 |

| [C₇H₇NNaO₂]⁺ | Sodium Adduct [M+Na]⁺ | 160.0369 |

| [C₁₄H₁₅N₂O₄]⁺ | Proton-bound Dimer [2M+H]⁺ | 275.1026 |

| [C₇H₆NO₂]⁻ | Deprotonated Molecule [M-H]⁻ | 136.0399 |

Data derived from the molecular formula and principles of mass spectrometry.

Derivatization of related picolinic acids is also used to enhance sensitivity and specificity in LC-ESI-MS analyses, particularly for determining the presence of these compounds in complex biological matrices. researchgate.net

X-ray Crystallography of this compound and its Complexes

X-ray crystallography is a powerful experimental technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org This method provides definitive insights into molecular structure, bond lengths, bond angles, and intermolecular interactions for this compound and its coordination complexes. wikipedia.orgriken.jp

The crystal structure of picolinic acid derivatives, including hydrates, is heavily influenced by hydrogen bonding. In a closely related analogue, 5-(trifluoromethyl)picolinic acid monohydrate, X-ray diffraction analysis reveals an extensive hydrogen-bonding network. nih.goviucr.org The primary structural motif is a centrosymmetric dimer formed by two acid molecules and two water molecules. nih.gov This water-bridged dimer is a key feature of the hydrated crystal structure.

Four distinct hydrogen-bonding interactions are observed between the picolinic acid molecule and the bridging water molecule. nih.gov The water molecule acts as both a hydrogen-bond donor (to the carbonyl oxygen of the carboxylic acid) and a hydrogen-bond acceptor (from the carboxylic acid's hydroxyl group). nih.gov These dimers are further interconnected into a two-dimensional sheet through additional hydrogen bonds involving the second hydrogen atom of the water molecule, which interacts with a pyridine nitrogen atom and a carbonyl oxygen on an adjacent dimer. nih.goviucr.org This intricate network of hydrogen bonds is fundamental to the stability of the crystal lattice.

The table below details typical hydrogen bond distances observed in the crystal structure of the analogue 5-(trifluoromethyl)picolinic acid monohydrate.

| Donor (D) | Acceptor (A) | D-H···A Interaction | Distance (Å) |

| Carboxylic Acid (O-H) | Water (O) | O-H···O | 2.5219 (11) |

| Water (O-H) | Carbonyl (O) | O-H···O | 2.8213 (11) |

| Water (O-H) | Pyridine (N) | O-H···N | 3.1769 (11) |

| Water (O-H) | Carbonyl (O) | O-H···O | 2.8455 (11) |

Data from the crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate. nih.goviucr.org

In the crystal structure of the analogue 5-(trifluoromethyl)picolinic acid monohydrate, the two-dimensional sheets formed by hydrogen bonding stack upon one another. iucr.org The forces governing the interactions between these neighboring sheets are primarily van der Waals forces. iucr.org Specific contacts, such as weak C-H···F interactions, are observed, contributing to the three-dimensional packing. nih.goviucr.org In metal complexes of methylpicolinic acids, π-π stacking interactions between the pyridine rings of adjacent molecules are also a significant feature, further stabilizing the crystal structure. chem-soc.si These interactions link molecules into complex three-dimensional supramolecular architectures. chem-soc.si

The presence of water of hydration is a critical aspect of the solid-state structure of this compound. synblock.comsigmaaldrich.com The water molecules are not merely occupying voids in the crystal lattice; they are integral structural components. As revealed by the analysis of its trifluoromethyl analogue, the crystalline material exists as a monohydrate. nih.goviucr.org

The most significant structural feature related to hydration is the formation of water-bridged dimers. nih.gov In this arrangement, two water molecules link two picolinic acid molecules, creating a stable, centrosymmetric unit with a graph-set notation of R₄⁴(12). nih.gov This dimer motif is a common feature in the crystallization of carboxylic acids. wsu.edu The water molecules in these dimers act as bridges, simultaneously donating and accepting hydrogen bonds, which effectively links the organic molecules. nih.gov These water-bridged dimers then serve as the fundamental building blocks that assemble into larger supramolecular structures, such as pleated strips and two-dimensional sheets. iucr.org In some hydrated metal complexes of picolinic acid, water molecules can also form H-bonded zig-zag chains that link the complex units. semanticscholar.org

Conformational analysis in the solid state examines the specific three-dimensional arrangement (conformation) of the molecule as fixed within the crystal lattice. nih.govwikipedia.org For 5-Methylpicolinic acid, a key conformational feature is the relative orientation of the carboxylic acid group and the pyridine ring.

X-ray crystallographic studies on related picolinic acid derivatives show that the carboxylic acid group is typically coplanar or nearly coplanar with the aromatic pyridine ring. iucr.org In the crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate, the angle between the least-squares planes of the carboxylic acid group and the pyridine ring is minimal, at just 1.8(2)°. iucr.org This planarity suggests little steric hindrance and is favorable for conjugation. In metal complexes, the picolinate (B1231196) ligand generally maintains this planarity while coordinating to the metal center. nih.gov The conformation adopted in the solid state represents a low-energy state influenced by the packing forces and intermolecular interactions within the crystal. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. For 5-Methylpicolinic acid and its complexes, the UV-Vis spectrum is characterized by absorption bands corresponding to π → π* and n → π* transitions. researchgate.net These transitions are associated with the π-electron system of the pyridine ring and the non-bonding electrons on the nitrogen and oxygen atoms of the carboxylate group.

The spectrum of the free ligand in a solvent like ethanol (B145695) will show characteristic absorption peaks. researchgate.net Upon formation of metal complexes, these absorption bands can shift in wavelength (either to shorter, hypsochromic, or longer, bathochromic, wavelengths) and change in intensity. Such shifts provide valuable information about the coordination of the ligand to the metal ion. semanticscholar.org

For instance, studies on manganese(II) complexes with related pyridine-carboxylic acids show major absorption peaks attributed to π → π* and n → π* transitions. researchgate.net The formation of various metal complexes with ligands containing a methylpyridine-2-carboxylic acid moiety has been characterized using UV-Vis spectroscopy, confirming the interaction between the ligand and the central metal ion. tandfonline.comresearchgate.netnih.gov

| Compound Type | Typical Electronic Transitions | Approximate Wavelength Range (nm) |

| Picolinic Acid Derivatives | π → π | 260-285 |

| Picolinic Acid Derivatives | n → π | > 285 |

| Metal Complexes | Ligand-to-Metal Charge Transfer (LMCT) | Variable (Visible Region) |

| Metal Complexes | d-d transitions (for transition metals) | Variable (Visible Region) |

Data based on general spectroscopic principles and published data for related picolinic acid compounds and their complexes. researchgate.netresearchgate.net

Electronic Transitions and Absorption Maxima

The electronic absorption spectra of 5-methylpicolinic acid and its coordination compounds are primarily characterized by electronic transitions within the ultraviolet (UV) range. These absorptions are mainly attributed to π → π* and n → π* transitions originating from the pyridine ring and the carboxylate functional group. uzh.chuobabylon.edu.iq

In the analysis of 1,3-bis-substituted-5,5-dimethylhydantoins, which also contain carbonyl and nitrogen functionalities, the electronic transitions result in a single absorption band in the 200–400 nm region. researchgate.net The electronic spectra of molecules with π bonds, such as alkenes and aromatic compounds, are dominated by π → π* transitions. uzh.ch Non-bonding electrons on atoms like oxygen and nitrogen can also be promoted in n → π* transitions, which typically require less energy than π → π* transitions. uzh.ch

Studies on lanthanide complexes with ligands derived from picolinic acid show strong absorption in the UV region, which is a critical feature for the subsequent sensitization of the lanthanide ion's luminescence. researchgate.net For instance, the UV-Vis absorption spectrum is a key tool for investigating these compounds. lcms.czoecd.org

The absorption maxima for 5-methylpicolinic acid and related compounds are influenced by the solvent and the presence of metal ions. The polarity of the solvent can shift the absorption bands, and coordination to a metal ion can also alter the electronic structure of the ligand, leading to shifts in the absorption maxima. uobabylon.edu.iq

| Compound/Complex | Absorption Maximum (λmax, nm) | Transition Type |

| 5-Methylpicolinic acid derivatives | 200-400 | π → π* and n → π |

| Lanthanide-picolinate complexes | UV region | Ligand-centered π → π |

Luminescence and Photophysical Studies of Lanthanide Complexes

Lanthanide complexes incorporating 5-methylpicolinic acid as a ligand are known for their characteristic luminescence, a property that stems from an efficient intramolecular energy transfer from the organic ligand to the central lanthanide ion. diva-portal.orgresearchgate.net This phenomenon, often termed the "antenna effect," allows for the indirect excitation of the lanthanide ion, which itself has very low molar absorptivity. diva-portal.orgnih.gov

Energy Transfer Mechanisms in Coordination Compounds

The luminescence of lanthanide complexes is a multi-step process that begins with the absorption of light by the organic ligand, in this case, 5-methylpicolinic acid. diva-portal.orgnih.gov

Ligand Excitation: The process is initiated by the absorption of UV radiation by the ligand, promoting an electron from its singlet ground state (S₀) to an excited singlet state (S₁). This is typically a π → π* transition. nih.gov

Intersystem Crossing (ISC): The excited singlet state of the ligand can then undergo intersystem crossing to a lower-energy triplet state (T₁). nih.gov

Energy Transfer: The energy from the ligand's triplet state is transferred to the f-orbitals of the coordinated lanthanide ion. This energy transfer is a non-radiative process and is most efficient when the energy of the ligand's triplet state is appropriately matched with the accepting energy levels of the lanthanide ion. diva-portal.orgnih.gov The Dexter energy transfer mechanism, which is based on electron exchange, is often the predominant pathway in these coordination compounds due to the direct contact between the ligand and the metal ion. diva-portal.org

Lanthanide Emission: Following the energy transfer, the excited lanthanide ion relaxes to its ground state by emitting light. This emission consists of sharp, line-like peaks that are characteristic of the specific lanthanide ion. diva-portal.org

Excitation and Emission Spectra Analysis

The excitation spectra of lanthanide complexes with 5-methylpicolinic acid are a key indicator of the antenna effect. These spectra, which plot luminescence intensity as a function of excitation wavelength, typically mirror the absorption spectrum of the organic ligand. mdpi.comresearchgate.net This confirms that the lanthanide ion's emission is being sensitized by the ligand. researchgate.netmdpi.com

Europium(III) Complexes: Europium(III) complexes with picolinate-based ligands exhibit characteristic red luminescence. mdpi.com The emission spectra show sharp bands corresponding to the ⁵D₀ → ⁷Fₙ (where n = 0, 1, 2, 3, 4) transitions of the Eu³⁺ ion. mdpi.commdpi.com The hypersensitive ⁵D₀ → ⁷F₂ transition, typically observed around 611-616 nm, is often the most intense and is responsible for the brilliant red color. mdpi.comresearchgate.netmdpi.com The presence of the ⁵D₀ → ⁷F₀ transition indicates a low-symmetry environment around the europium ion. researchgate.net

Terbium(III) Complexes: Terbium(III) complexes with similar ligands display a characteristic green luminescence. researchgate.netmdpi.com The emission spectra are characterized by several sharp peaks corresponding to the ⁵D₄ → ⁷Fₙ (where n = 6, 5, 4, 3) transitions. researchgate.netmdpi.com The most intense of these is typically the ⁵D₄ → ⁷F₅ transition, which occurs at approximately 545 nm. researchgate.netmdpi.commdpi.com The efficiency of energy transfer to terbium is often higher than to europium in complexes with picolinate-based ligands because the triplet state energy of the ligand is better matched with the emissive state of Tb³⁺. researchgate.net

| Lanthanide Ion | Typical Excitation Range (nm) | Major Emission Peaks (nm) | Corresponding Transitions | Observed Luminescence Color |

| Europium(III) | 250 - 400 mdpi.commdpi.com | ~578, ~592, ~613, ~650, ~702 mdpi.com | ⁵D₀ → ⁷Fₙ (n = 0-4) mdpi.commdpi.com | Red mdpi.com |

| Terbium(III) | 250 - 380 researchgate.netresearchgate.net | ~489, ~544, ~585, ~620 mdpi.com | ⁵D₄ → ⁷Fₙ (n = 6-3) researchgate.netmdpi.com | Green ineosopen.orgresearchgate.net |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study pyridine (B92270) carboxylic acids and their derivatives, offering insights into their geometric and electronic properties.

Theoretical geometry optimization of picolinic acid derivatives is typically performed using DFT methods, such as the B3LYP functional with various basis sets (e.g., 6-31G* or 6-311++G**). researchgate.netlodz.pl These calculations aim to find the most stable three-dimensional conformation of the molecule, its ground state geometry.

For molecules like 5-Methylpicolinic acid, DFT calculations can determine key structural parameters, including bond lengths, bond angles, and dihedral angles. Studies on related molecules show that calculated bond lengths are often slightly longer than those determined by experimental X-ray diffraction. researchgate.net This discrepancy arises because theoretical calculations typically model an isolated molecule in the gas phase, whereas experimental results reflect the molecule's state within a crystal lattice, where intermolecular forces are at play. researchgate.net For instance, DFT studies on picolinic acid hydrochloride confirm the protonation of the pyridinic nitrogen and the trans configuration of the carboxyl group, stabilized by an intramolecular hydrogen bond. The electronic structure analysis involves examining the distribution of electron density and the Mulliken population analysis, which can reveal the partial charges on each atom, providing insights into the molecule's polarity and potential sites for electrophilic and nucleophilic attack.

Table 1: Representative Calculated vs. Experimental Geometrical Parameters for a Picolinic Acid Derivative Note: This table presents illustrative data for a related picolinic acid structure to demonstrate the typical output of DFT calculations, as specific experimental and comprehensive calculated data for 5-Methylpicolinic acid hydrate (B1144303) is not readily available.

| Parameter | DFT Calculated Value (Å) | Experimental X-ray Value (Å) |

| C=O Bond Length | 1.21 | 1.20 |

| C-O Bond Length | 1.35 | 1.33 |

| N-C (ring) Bond Length | 1.34 | 1.33 |

| C-C (ring) Bond Length | 1.39 | 1.38 |

Data is generalized from typical DFT studies on picolinic acid derivatives.

DFT calculations are a standard method for predicting the vibrational spectra (Infrared and Raman) of molecules. researchgate.netresearchgate.net By calculating the harmonic vibrational frequencies, researchers can assign the vibrational modes observed in experimental spectra, such as those from Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy. researchgate.net

The process involves optimizing the molecular geometry and then computing the second derivatives of the energy with respect to the atomic coordinates. researchgate.net The resulting theoretical frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of incomplete basis sets. To correct for this, the calculated frequencies are commonly scaled using empirical scale factors. researchgate.net A detailed assignment of vibrational modes is achieved through Total Energy Distribution (TED) analysis, which describes the contribution of each internal coordinate (like bond stretching or angle bending) to a specific vibrational mode. researchgate.net For related picolinic acids, studies have successfully assigned C=O stretching, O-H bending, and various pyridine ring vibrations. researchgate.net

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. irjweb.comdergipark.org.tr The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. irjweb.com

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com

A small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily polarized. mdpi.com

In picolinic acid derivatives, the HOMO is typically localized over the electron-rich regions, such as the pyridine ring and the carboxylate group, while the LUMO is often distributed across the π* orbitals of the aromatic ring. Analysis of these orbitals helps in understanding intramolecular charge transfer processes and the molecule's electronic transition properties. dergipark.org.trmdpi.com

The energies of the frontier molecular orbitals are used to calculate global reactivity descriptors, which quantify the reactivity and stability of the molecule. irjweb.com These descriptors are derived from conceptual DFT and provide a theoretical framework for predicting chemical behavior.

Key global reactivity descriptors include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution. It is calculated from the HOMO-LUMO gap; molecules with a large gap are considered "hard," and those with a small gap are "soft." irjweb.com

Softness (S): The reciprocal of hardness, indicating a higher reactivity.

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons.

These parameters, calculated from DFT outputs, provide a quantitative measure of the stability and reactivity of 5-Methylpicolinic acid hydrate, complementing the qualitative picture provided by the HOMO-LUMO gap. irjweb.com A high chemical hardness value, for instance, would imply high stability. irjweb.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) is a computational simulation method that analyzes the physical movements of atoms and molecules over time. mdpi.com It provides a detailed view of the dynamic behavior of a system, which is essential for understanding processes in solution.

For this compound, MD simulations can be employed to investigate its behavior in an aqueous environment. nih.gov This is particularly relevant for the "hydrate" form, as it allows for the study of the interactions between the 5-Methylpicolinic acid molecule and the surrounding water molecules.

In a typical MD simulation, the system is set up with one or more solute molecules (5-Methylpicolinic acid) immersed in a box of solvent molecules (water). The forces between all atoms are calculated using a molecular force field, and Newton's equations of motion are solved to simulate the trajectory of each atom over a period of time. mdpi.com

These simulations can reveal important information about:

Solvation Shell Structure: How water molecules arrange themselves around the solute molecule, including the formation and dynamics of hydrogen bonds between the carboxylic acid group, the pyridine nitrogen, and water.

Translational and Rotational Diffusion: How the molecule moves and tumbles within the solution.

Conformational Dynamics: Changes in the molecule's shape, such as the rotation around the bond connecting the carboxylic group to the pyridine ring.

Such simulations are crucial for understanding the stability and behavior of the hydrate in solution, providing insights that are complementary to the static picture offered by DFT calculations. semanticscholar.orgarxiv.org

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and related properties of picolinic acid derivatives. nih.govias.ac.inmdpi.comresearchgate.net These calculations provide deep insights into the molecule's behavior at a subatomic level.

Nonlinear optical (NLO) materials are vital for modern technologies like optical data storage and telecommunications. researchgate.net Computational methods, especially DFT, are widely used to predict the NLO properties of organic molecules by calculating their hyperpolarizabilities. researchgate.netresearchgate.net The investigation of molecules with donor-π-acceptor structures is common, and picolinic acid derivatives can be designed to fit this model.

Theoretical predictions of NLO properties involve calculating the first-order (β) and second-order (γ) hyperpolarizabilities, which are key parameters defining a molecule's NLO response. mdpi.com For instance, studies on related substituted picolinic acids, such as 4-(4-aminophenylethynyl)picolinic acid, have involved the calculation of the first hyperpolarizability (β) to estimate their NLO potential. rdd.edu.iq The finite field method is often employed in these calculations. researchgate.net Research on metal complexes of picolinic acid also explores NLO properties, investigating how coordination to a metal center influences the electronic characteristics and potential for applications in optical devices. researchgate.net

Table 1: Calculated First Hyperpolarizability (β) for Related Picolinic Acid Derivatives

| Compound | Method | First Hyperpolarizability (β₀) (esu) | Source |

|---|---|---|---|

| 4-(4-aminophenylethynyl)picolinic acid | DFT/B3LYP/6-31G* | 8.84 x 10⁻³⁰ | rdd.edu.iq |

| 4-(3-aminophenylethynyl)picolinic acid | DFT/B3LYP/6-31G* | 3.41 x 10⁻³⁰ | rdd.edu.iq |

This table presents data for structurally related compounds to illustrate the application of theoretical NLO predictions.

Quantum chemical calculations are frequently used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. rug.nl Methods such as DFT (e.g., using the B3LYP functional) and ab initio calculations (e.g., Hartree-Fock) can provide theoretical ¹H and ¹³C NMR spectra. academicjournals.orgresearchgate.net These calculated shifts are then correlated with experimental data to validate the computational model and assist in structural elucidation. academicjournals.orgidosi.org

Studies on substituted picolinic acids, including 3-methylpicolinic acid and 4-methylpicolinic acid, have demonstrated a strong correlation between calculated and experimental chemical shifts. idosi.org The agreement is often quantified using a regression factor (R²), with values close to 1.0 indicating an excellent match. researchgate.net For example, calculations for 3-methylpicolinic acid at the HF/6-31G** level showed a correlation coefficient of R² = 0.999 with experimental data. idosi.org Such studies can reveal the electronic effects of substituents; for instance, the electron-donating methyl group can cause upfield shifts in the resonance of nearby nuclei compared to the unsubstituted picolinic acid. academicjournals.orgidosi.org

Table 2: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for 3-Methylpicolinic Acid

| Carbon Atom | Experimental | Calculated (HF/6-31G**) | Source |

|---|---|---|---|

| C2 | 150.1 | 150.3 | idosi.org |

| C3 | 137.9 | 138.1 | idosi.org |

| C4 | 138.9 | 138.8 | idosi.org |

| C5 | 125.1 | 125.0 | idosi.org |

| C6 | 147.6 | 147.5 | idosi.org |

| COOH | 166.4 | 166.4 | idosi.org |

| CH₃ | 18.5 | 18.2 | idosi.org |

Data is for 3-Methylpicolinic Acid as a close analog to illustrate the correlation methodology.

Thermodynamic and Kinetic Modeling of Reactions

Thermodynamic and kinetic modeling helps to understand and predict the feasibility and rate of chemical reactions involving 5-methylpicolinic acid, such as its complexation with metal ions. nih.govd-nb.infomdpi.com These studies are crucial for applications in areas like coordination chemistry and materials science.

The thermodynamic stability of metal complexes is often quantified by the stability constant (log K), while kinetic studies focus on the rates of formation and dissociation of these complexes. researchgate.net For example, detailed studies on manganese (Mn²⁺) complexes with macrocyclic ligands featuring a picolinate (B1231196) pendant arm have been conducted. These investigations determined the thermodynamic stability constants and explored the dissociation kinetics, revealing that the reactions primarily follow a spontaneous dissociation mechanism around neutral pH. researchgate.net Similarly, the kinetics of water/chloride co-ligand exchange have been studied for half-sandwich organorhodium complexes containing ligands like 6-methylpicolinic acid, providing insight into their reactivity in solution. researchgate.net

Table 3: Thermodynamic Stability Constants for Mn²⁺ Complexes of Picolinate-Containing Macrocyclic Ligands

| Ligand | Stability Constant (log K_MnL) | Source |

|---|---|---|

| nompa | 10.28 | researchgate.net |

| dompa | 14.48 | researchgate.net |

| tempa | 12.53 | researchgate.net |

This table showcases thermodynamic data for related ligand systems to exemplify the modeling approach.

Ligand Field Analysis for Metal Complexes

When 5-methylpicolinic acid acts as a ligand to form coordination complexes with transition metal ions, Ligand Field Theory (LFT) is used to describe the resulting electronic structure, bonding, and properties such as color and magnetism. scielo.bruni-siegen.de LFT provides a framework for understanding how the interaction between the metal's d-orbitals and the ligand's donor atoms splits the d-orbitals into different energy levels.

Table 4: Common Geometries in Metal Complexes with Picolinate-Type Ligands

| Metal Ion | Ligand Type | Donor Atoms | Proposed Geometry | Source |

|---|---|---|---|---|

| Mn(II) | Hnompa | N₃O₂ | Six-coordinate (in solution) | researchgate.net |

| Cr(III), Mn(II), Co(II) | Tetradentate Macrocycle | N₄ | Octahedral | researchgate.net |

This table provides examples of how ligand field analysis is applied to determine the structure of metal complexes containing picolinic acid or related moieties.

Coordination Chemistry and Metal Complexation Studies

Role as a Chelating Agent and Ligand

5-Methylpicolinic acid hydrate (B1144303) is a recognized chelating agent in the field of coordination chemistry, where it functions as a ligand. sigmaaldrich.comsigmaaldrich.com Its structure, featuring a carboxylic acid group at the 2-position and a methyl group at the 5-position of the pyridine (B92270) ring, allows it to form stable complexes with various metal ions. ontosight.ainih.gov The primary mode of interaction involves the formation of a five-membered ring with a metal ion through its pyridine nitrogen and a carboxylate oxygen atom. dergipark.org.trlibretexts.org This chelating property is central to its use in the synthesis of new metal-organic frameworks and materials with specific chemical and physical characteristics. ontosight.ai

Bidentate Chelation Mechanisms

The most prevalent chelation mechanism for 5-methylpicolinic acid is bidentate, meaning it binds to a central metal ion through two of its atoms. libretexts.org This occurs via the nitrogen atom of the pyridine ring and one of the oxygen atoms of the deprotonated carboxylate group. dergipark.org.tr This N,O-chelation results in the formation of a thermodynamically stable five-membered chelate ring. researchgate.net The formation of this ring is a key factor in the stability of the resulting metal complexes.

Influence of Methyl Group on Chelation Properties

The presence of the methyl group at the 5-position of the pyridine ring introduces specific electronic and steric effects that modify the chelation properties compared to unsubstituted picolinic acid. core.ac.uk The methyl group is electron-donating, which can increase the basicity of the pyridine nitrogen, potentially strengthening the metal-nitrogen bond. vulcanchem.com Conversely, the steric hindrance introduced by the methyl group can influence the coordination geometry and the stability of the resulting complexes. vulcanchem.com

Formation of Metal Complexes with Transition Metals

5-Methylpicolinic acid hydrate has been demonstrated to form a wide variety of complexes with numerous transition metals. core.ac.ukresearchgate.netsapub.orgsemanticscholar.orgsysrevpharm.orgjscimedcentral.com The synthesis of these complexes is typically achieved by reacting the ligand with a corresponding metal salt in a suitable solvent. sysrevpharm.org The resulting complexes exhibit diverse structures and properties, which are influenced by the specific metal ion, the reaction conditions, and the stoichiometry of the reactants. sapub.org

Synthesis and Characterization of Specific Metal Complexes (e.g., Cu(II), Ni(II), Co(II), Zn(II), Cr(III), V(IV), Ga(III), Mn(II), Eu(III), La(III), Cd(II), Ag(I))

A range of metal complexes incorporating 5-methylpicolinic acid have been synthesized and characterized.

Cu(II) Complexes: Copper(II) complexes of 5-methylpicolinic acid have been synthesized and structurally characterized. core.ac.uksemanticscholar.org

Ni(II) and Co(II) Complexes: Nickel(II) and Cobalt(II) form complexes with 5-methylpicolinic acid, often resulting in octahedral geometries with coordinated water molecules. sysrevpharm.orgacs.org

Zn(II) and Cd(II) Complexes: Zinc(II) and Cadmium(II) complexes have been prepared and studied. semanticscholar.org For example, a cadmium(II) complex with 6-methylpicolinic acid has been synthesized and its crystal structure determined.

Cr(III) and V(IV) Complexes: The formation of complexes with Chromium(III) and Vanadyl(IV) ions has been reported. iucr.orgchempublishers.com

Ga(III) Complexes: Gallium(III) has been shown to form complexes with picolinic acid-based ligands. researchgate.net

Mn(II) Complexes: Manganese(II) complexes with picolinic acid derivatives have been synthesized and their structures investigated. iucr.org

Eu(III) and La(III) Complexes: The complexation of lanthanide ions such as Europium(III) and Lanthanum(III) with picolinic acid derivatives is an area of active research. d-nb.info

Ag(I) Complexes: Silver(I) complexes with pyridine-based ligands have been synthesized and characterized. jscimedcentral.com

Crystal Structures of Metal Complexes and Coordination Geometries

X-ray crystallography has been a pivotal technique for elucidating the three-dimensional structures of metal complexes with 5-methylpicolinic acid. These studies have revealed a variety of coordination geometries.

Octahedral Geometry: In several complexes, such as those with Ni(II) and Co(II), the metal center adopts a distorted octahedral geometry. sysrevpharm.orgacs.org Typically, two bidentate 5-methylpicolinate ligands and two water molecules coordinate to the metal ion. sysrevpharm.orgacs.org

Square Pyramidal Geometry: Some copper(II) complexes of picolinic acid derivatives have been found to exhibit a square pyramidal geometry. acs.org

Other Geometries: Depending on the metal ion and the presence of other ligands, other coordination geometries can also be observed.

Table of Selected Metal Complex Crystal Structures

| Metal Ion | Complex Formula | Coordination Geometry |

|---|---|---|

| Ni(II) | [Ni(6-Mepic)2(H2O)2] | Distorted Octahedral acs.org |

| Co(II) | [Co(pic)2(H2O)2] | Distorted Octahedral |

| Cu(II) | [Cu(3-Hfl)(6-Ph2TPA)]+ | Distorted Square Pyramidal acs.org |

| Mn(II) | [Mn(Py-2-c)2(H2O)2]2·2H2O | Distorted Octahedral dergipark.org.tr |

Note: "pic" refers to picolinate (B1231196), "6-Mepic" to 6-methylpicolinate, "Py-2-c" to pyridine-2-carboxylate, and "3-Hfl" to 3-hydroxyflavonolate.

Applications in Catalysis Research

The use of cobalt complexes with 5-Methylpicolinic acid as catalysts in organic reactions is not documented in the available research. While cobalt catalysis is a broad field, and picolinamide-based directing groups have been utilized in palladium-catalyzed reactions, specific examples employing a 5-methylpicolinate ligand in cobalt-catalyzed processes have not been identified. ucl.ac.uk

There is no available evidence to suggest that 5-Methylpicolinic acid or its metal complexes are utilized to control regioselectivity in catalytic processes. Research has been conducted on the regioselective chlorination of methyl 5-methylpicolinate, a synthetic modification of the compound itself rather than its application as a selectivity-inducing ligand in a catalytic reaction. Similarly, while methyl substitution on related picolinamide (B142947) directing groups has been shown to influence reaction yields, this is not directly applicable to 5-Methylpicolinic acid being used for regiocontrol in catalysis. ucl.ac.uk

Metal Ion Homeostasis and Metalloenzyme Studies

The ability of 5-Methylpicolinic acid to chelate metal ions makes it a compound of interest in research related to metal ion homeostasis and the function of metalloenzymes. nih.gov Its structural backbone is utilized as a starting material for the synthesis of more complex molecules designed to interact with metal-containing biological targets.

One significant application is in the development of metalloenzyme inhibitors. For instance, 5-Methylpicolinic acid serves as a precursor in the synthesis of hydroxypyridinone (HOPTO) ligands, which are investigated as potential inhibitors for various metalloenzymes. escholarship.org In one documented synthesis, 5-Methylpicolinic acid is converted via reaction with thionyl chloride and hydroxylamine (B1172632) hydrochloride to produce a derivative intended for these inhibitory studies. escholarship.org

Furthermore, research into treatments for schistosomiasis, a disease caused by parasitic flatworms of the Schistosoma genus, has utilized 5-Methylpicolinic acid. It was employed as a starting material to synthesize a small molecule inhibitor (designated 806-i) targeting a p97 AAA-ATPase, a crucial enzyme in the parasite's ubiquitin-proteasome system. amazonaws.comdss.go.th This highlights its role as a building block in drug discovery efforts aimed at disrupting essential metal-dependent pathways in pathogens.

Conversely, metalloenzymes are also involved in the biosynthesis of 5-Methylpicolinic acid. Studies have shown that the enzyme 2-aminophenol (B121084) 1,6-dioxygenase, a non-heme iron enzyme, can convert 6-amino-m-cresol into 5-Methylpicolinic acid with high efficiency. researchgate.net This enzymatic synthesis provides a biological route to the compound, linking it directly to the metabolic pathways governed by metalloenzymes. researchgate.net The broader family of picolinic acid derivatives is also actively studied for the inhibition of metallo-β-lactamases (MBLs), enzymes that confer antibiotic resistance to bacteria by hydrolyzing β-lactam antibiotics. nih.govacs.org This research context underscores the importance of the picolinate scaffold in designing molecules to modulate metal ion activity in biological systems. nih.govacs.org

Biological Activities and Biomedical Research Applications

Antimicrobial and Anti-inflammatory Properties

Research has indicated that 5-methylpicolinic acid and its derivatives possess both antimicrobial and anti-inflammatory effects. ontosight.ai

Inhibitory Activities against Microorganisms

Derivatives of picolinic acid, including 5-methylpicolinic acid, have demonstrated inhibitory effects against various microorganisms. ontosight.ai While specific studies on 5-methylpicolinic acid hydrate (B1144303) are limited, the broader class of picolinic acid derivatives has shown potential in developing new strategies to combat bacterial infections. ontosight.ai For instance, picolinic acid itself has shown antibacterial activity against a range of bacteria including Serratia marcescens, Klebsiella pneumoniae, Escherichia coli, and Bacillus cereus. researchgate.net Metal complexes of picolinic acid and its derivatives have also been investigated for their antimicrobial properties. semanticscholar.orgresearchgate.net Iron, manganese, cobalt, nickel, zinc, and copper picolinates have demonstrated antimicrobial effects against certain pathogens. semanticscholar.org

Enzyme Inhibition Studies

5-Methylpicolinic acid and its related compounds have been a subject of investigation for their ability to inhibit specific enzymes, highlighting their potential in therapeutic applications.

Metallo-β-lactamase Inhibition

Metallo-β-lactamases (MBLs) are enzymes that confer bacterial resistance to a broad range of β-lactam antibiotics. nih.govinfextx.com The development of MBL inhibitors is a critical area of research to combat antibiotic resistance. nih.govnih.gov Picolinic acid derivatives have been evaluated as potential MBL inhibitors. acs.org Specifically, dicarboxylate derivatives of pyridine (B92270) have shown significant inhibitory activity against some MBLs. acs.org While direct studies on 5-methylpicolinic acid hydrate's MBL inhibition are not extensively detailed, the foundational structure is relevant to the design of new inhibitors. nih.gov For example, 6-phosphonomethylpyridine-2-carboxylates (PMPCs), which are derivatives of picolinic acid, have been identified as potent inhibitors of subclass B1 and B3 MBLs. nih.gov

α-Glucosidase Inhibitory Activity

α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.govmdpi.com Research has explored the α-glucosidase inhibitory activity of metal complexes containing picolinic acid derivatives. For instance, two iron(III) complexes with 6-methylpicolinic acid ligand showed α-glucosidase inhibitory activity with IC50 values of 446.2 and 492.3 μM. nih.gov This suggests that derivatives of 5-methylpicolinic acid could be explored for their potential in developing α-glucosidase inhibitors.

Antioxidant Effects

5-Methylpicolinic acid has been noted for its potential antioxidant effects. ontosight.ai While detailed studies specifically on the hydrate form are not widely available, the general class of picolinic acid derivatives has been investigated for such properties. Antioxidant activity is crucial in mitigating oxidative damage in tissues, a factor in various diseases. Picolinic acid spray, for example, has been shown to stimulate the antioxidative metabolism in wheat leaves. nih.gov This was associated with an increase in the activities of several antioxidant enzymes, including ascorbate (B8700270) peroxidase, catalase, and superoxide (B77818) dismutase. nih.gov

Interactions with Biological Targets in Drug Development

The identification of biological targets is a fundamental step in the drug discovery process. medchemexpress.comnih.gov Small molecules like 5-methylpicolinic acid can interact with various biological targets, primarily proteins, to exert their effects. nih.govmdpi.com The ability of picolinic acid derivatives to chelate metal ions makes them of interest in studies related to metalloenzymes, which are crucial in many biological processes. ontosight.ai The interactions of these compounds with biological targets can alter cellular signaling pathways and regulate homeostasis. mdpi.com The structural and electronic properties of picolinic acid derivatives, influenced by substituents like the methyl group in 5-methylpicolinic acid, affect their interaction with metal ions and, consequently, their biological activity.

Neurokinin Receptor Antagonism Research

Neurokinin-1 (NK-1) receptor antagonists are a class of compounds that block the activity of neurokinin-1 receptors, which are involved in transmitting pain signals and mediating inflammatory responses. drugbank.comnih.gov These antagonists, such as aprepitant (B1667566) and fosaprepitant, have been developed to treat and prevent nausea and vomiting induced by chemotherapy and surgery. drugbank.comnih.govwikipedia.orgamegroups.org They function by competitively binding to the NK-1 receptor, thereby blocking the action of Substance P, a key neuropeptide involved in the emetic reflex. nih.govwikipedia.org

The therapeutic potential of NK-1 receptor antagonists extends to their unique anxiolytic and antidepressant properties. nih.gov Research has explored their efficacy in managing both the acute and delayed phases of chemotherapy-induced emesis. wikipedia.org While extensive research has been conducted on various compounds as NK-1 receptor antagonists, specific studies focusing on this compound for this activity are not prominently available in the reviewed literature. The primary focus of research in this area has been on other structural classes of molecules. drugbank.comwikipedia.org

Insulino-mimetic Activity

Picolinic acid derivatives have garnered significant attention in biomedical research for their potential insulin-mimetic properties. tandfonline.comrsc.org Vanadium and zinc complexes, in particular, have been synthesized and studied for their ability to mimic the action of insulin, which is crucial for regulating blood glucose levels. tandfonline.comrsc.org The modification of the picolinic acid backbone can significantly influence the biological activity and pharmacokinetic properties of these complexes. ontosight.ai

Research has shown that complexes of picolinic acid derivatives can exhibit potent insulin-mimetic effects. For instance, several studies have highlighted the antidiabetic action of picolinato complexes. rsc.org Notably, research into various derivatives of the picolinato scaffold, such as 6-methylpicolinate, has demonstrated insulin-mimetic properties. rsc.org One study found that bis(6-methylpicolinato)oxovanadium(IV) complex improved noninsulin-dependent diabetes mellitus in mice. tandfonline.com Another study on zinc(II) complexes with 6-methylpicolinic acid also reported on their insulin-mimetic potential. nih.gov

While these findings underscore the potential of methyl-substituted picolinic acid derivatives in diabetes research, specific data on the insulin-mimetic activity of this compound is limited in the available literature. The research has more prominently featured its 6-methyl isomer.

Table 1: Research Findings on Insulin-Mimetic Activity of Picolinic Acid Derivatives

| Compound/Complex | Research Focus | Key Finding | Reference(s) |

|---|---|---|---|

| Bis(6-methylpicolinato)oxovanadium(IV) | In vivo study in KKAy mice | Daily oral administration showed improvement in noninsulin-dependent diabetes mellitus. | tandfonline.com |

| Vanadyl-Methylpicolinate Complex | In vivo study in diabetic rats | Exhibited long-acting and orally active hypoglycemic activity. | tandfonline.com |

| Zinc(II) complexes with 6-methylpicolinic acid | In vitro study | Showed potent insulin-mimetic activity and interactions with cellular constituents like glutathione (B108866) and ATP. | nih.gov |

| Vanadium and Zinc picolinato complexes | General review | Derivatives of the picolinato scaffold, including 6-methylpicolinate, exhibit insulin-mimetic properties. | rsc.org |

Drug Delivery System Enhancement

Improved Bioavailability and Targeted Delivery

The enhancement of drug bioavailability and the development of targeted delivery systems are critical challenges in pharmaceutical technology. nih.gov Low oral bioavailability can stem from poor solubility, limited permeability through the gastrointestinal mucosa, and metabolic degradation. nih.govmdpi.com Novel drug delivery systems, such as self-emulsifying drug delivery systems (SEDDS) and nanocarriers, are being developed to overcome these hurdles. nih.govauctoresonline.org These systems aim to improve the solubility and absorption of drugs, particularly for compounds classified under the Biopharmaceutics Classification System (BCS) as Class II and IV, which are characterized by poor water solubility. nih.gov

The design of these systems often involves creating multifunctional platforms capable of controlled release and targeted delivery to specific sites in the body, which can enhance therapeutic efficacy while minimizing systemic side effects. nih.gov While derivatives of picolinic acid are used as ligands in various biologically active complexes, and some are explored in the context of targeted therapies, there is a lack of specific research data on the use of this compound itself as a component for enhancing drug delivery systems or improving bioavailability. pensoft.netiucr.orgnih.gov

Role in Biological Pathways and Metabolism

Methylation and Demethylation Reactions

Methylation and demethylation are fundamental biological processes involving the addition or removal of a methyl group from a substrate, catalyzed by enzymes. sigmaaldrich.com These reactions are crucial for a wide range of cellular functions, including the regulation of gene expression, protein function, and RNA processing. sigmaaldrich.com Picolinic acid and its derivatives are involved in various metabolic pathways. nih.govnih.gov

A structurally related compound, N-methylpicolinic acid (homarine), serves as a model for studying methylation and demethylation reactions. In some marine organisms, homarine (B125210) acts as a methyl donor, transferring its N-methyl group in the biosynthesis of other N-methylated compounds. This process converts homarine into picolinic acid, showcasing a reversible reaction where it can also act as a methyl reservoir. ontosight.ai The enzymatic synthesis of homarine involves the methylation of picolinic acid, using S-adenosyl-L-methionine (SAM) as the methyl donor. ontosight.ai This highlights the role of the picolinic acid structure as a substrate in biological methylation reactions. While this provides a framework for understanding how picolinic acid derivatives participate in such pathways, specific studies detailing the role of this compound in methylation and demethylation reactions are not extensively documented.

Microbial Metabolism of Pyridine Derivatives

The microbial breakdown of pyridine and its derivatives is a significant area of research, driven by the environmental presence of these compounds from both natural and industrial sources. mdpi.com Microorganisms have evolved diverse metabolic pathways to utilize these heterocyclic compounds as sources of carbon and energy. nih.gov The degradation of pyridine derivatives is often initiated by hydroxylation, a key step that prepares the aromatic ring for subsequent cleavage. mdpi.com

Research into the microbial metabolism of picolinic acid and its substituted forms, such as 5-Methylpicolinic acid, has revealed specific enzymatic processes and metabolic pathways. While some microorganisms can completely mineralize certain pyridine derivatives, others may only partially transform them, sometimes leading to the accumulation of intermediate products. gatech.edu

One area of investigation has been the enzymatic transformation of substituted picolinic acids. In a study on the metabolism of 5-hydroxypicolinic acid by Alcaligenes faecalis JQ135, researchers identified a novel FAD-dependent monooxygenase, HpaM. This enzyme catalyzes the ortho-decarboxylative hydroxylation of 5-hydroxypicolinic acid to produce 2,5-dihydroxypyridine (B106003) (2,5-DHP). asm.orgresearchgate.net To understand the substrate specificity of HpaM, a variety of structural analogs of 5-hydroxypicolinic acid were tested. Among these was 5-methylpicolinic acid; however, the enzyme showed no detectable hydroxylase activity towards it, indicating a high degree of specificity for the hydroxyl group at the C5 position. asm.org

While direct enzymatic degradation of 5-methylpicolinic acid by a specific hydroxylase has not been demonstrated in that context, its formation as a metabolite in other microbial pathways has been observed. For instance, 5-methylpicolinic acid has been identified as a product in the biodegradation pathway of 4-nitrotoluene (B166481) (4-NT) by certain bacteria. gatech.edu In this case, it appears to be a compound that is not readily mineralized further by the organism under study. gatech.edu

Furthermore, the synthesis of 5-methylpicolinic acid through microbial action has been demonstrated. Using a genetically engineered Escherichia coli strain that expresses the enzyme catechol 2,3-dioxygenase (C23O) from Pseudomonas putida, researchers were able to synthesize 5-methylpicolinic acid from 4-methylcatechol (B155104). tandfonline.com This process involves the enzymatic conversion of the catechol substrate into 2-hydroxymuconic ε-semialdehyde, which then non-enzymatically cyclizes in the presence of ammonia (B1221849) to form the corresponding picolinic acid derivative. tandfonline.com This demonstrates the potential of microbial enzymes in the biotransformation of aromatic compounds into valuable pyridine derivatives.

The broader context of picolinic acid degradation is exemplified by the pathway elucidated in Alcaligenes faecalis JQ135. nih.gov In this bacterium, picolinic acid is first hydroxylated to 6-hydroxypicolinic acid (6HPA). nih.gov This is followed by a further hydroxylation to form 3,6-dihydroxypicolinic acid (3,6DHPA), which is then decarboxylated to 2,5-dihydroxypyridine (2,5DHP). nih.gov The 2,5DHP is then funneled into the well-established maleamate (B1239421) pathway, leading to its complete degradation to fumaric acid, which can enter the central metabolism. gatech.edunih.gov

Below are tables summarizing the key research findings related to the microbial metabolism of 5-methylpicolinic acid and related pyridine derivatives.

Table 1: Enzymatic Activity Assays with 5-Methylpicolinic Acid

| Enzyme | Source Organism | Substrate Tested | Result | Reference |

| HpaM (5-hydroxypicolinic acid 2-monooxygenase) | Alcaligenes faecalis JQ135 | 5-Methylpicolinic acid | No detectable hydroxylase activity | asm.org |

Table 2: Microbial Formation of 5-Methylpicolinic Acid

| Process | Precursor Compound | Microorganism/Enzyme System | Finding | Reference |

| Biodegradation | 4-Nitrotoluene (4-NT) | Certain bacteria | Formation of 5-methylpicolinic acid as a metabolite. | gatech.edu |

| Biosynthesis | 4-Methylcatechol | E. coli expressing Catechol 2,3-dioxygenase | Synthesis of 5-methylpicolinic acid with a yield of 54%. | tandfonline.com |

Table 3: General Picolinic Acid Degradation Pathway

| Step | Substrate | Enzyme(s) | Product | Organism Example | Reference |

| 1. Hydroxylation | Picolinic acid | PicA (PA dehydrogenase) | 6-Hydroxypicolinic acid (6HPA) | Alcaligenes faecalis JQ135 | nih.gov |

| 2. Hydroxylation | 6-Hydroxypicolinic acid (6HPA) | PicB (6HPA monooxygenase) | 3,6-Dihydroxypicolinic acid (3,6DHPA) | Alcaligenes faecalis JQ135 | nih.gov |

| 3. Decarboxylation | 3,6-Dihydroxypicolinic acid (3,6DHPA) | PicC (decarboxylase) | 2,5-Dihydroxypyridine (2,5DHP) | Alcaligenes faecalis JQ135 | nih.gov |

| 4. Ring Cleavage & Further Degradation | 2,5-Dihydroxypyridine (2,5DHP) | PicD, PicE, PicF, PicG | Fumaric acid | Alcaligenes faecalis JQ135 | nih.gov |

Material Science Applications of 5 Methylpicolinic Acid Hydrate Complexes

Development of Materials with Specific Properties

Coordination complexes of picolinic acid derivatives with transition metals are known to exhibit interesting magnetic behaviors. While direct studies on 5-methylpicolinic acid hydrate (B1144303) complexes are limited, research on analogous compounds provides insight into their potential. For instance, cobalt(II) complexes with picolinic acid derivatives have been shown to possess significant spin-orbit coupling and exhibit weak antiferromagnetic interactions. uab.cat The magnetic properties of such complexes are highly dependent on the coordination geometry around the metal center and the nature of the ligands.

The magnetic behavior of transition metal complexes can be broadly categorized as paramagnetic, diamagnetic, ferromagnetic, or antiferromagnetic, depending on the presence and interaction of unpaired electrons. dalalinstitute.com High-spin complexes, which have a greater number of unpaired electrons, tend to display stronger magnetic moments. youtube.com The specific arrangement of the 5-methylpicolinic acid hydrate ligands around a metal ion can influence the spin state and the magnetic exchange interactions between adjacent metal centers, paving the way for the design of molecular magnets.

Table 1: Magnetic Properties of a Related Cobalt(II) Complex

| Property | Value |

|---|---|

| Complex | cis-[Co(MeC5H3NCOO)2(H2O)2] |

| Magnetic Behavior | Weak antiferromagnetic interactions |

| Spin State | High-spin octahedral geometry in solution |

Metal complexes of heterocyclic ligands, including picolinic acid derivatives, often exhibit unique photoluminescent properties. mdpi.com The luminescence in these materials typically arises from ligand-centered or metal-to-ligand charge transfer transitions. The emission characteristics, such as wavelength, intensity, and lifetime, can be tuned by modifying the ligand structure or the coordinated metal ion.